molecular formula C15H14ClNO4S B4235642 1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

Cat. No. B4235642
M. Wt: 339.8 g/mol
InChI Key: NTEKZFSUGWQFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as "compound X" and is known to exhibit potent biological activity.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have anticonvulsant activity and to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using compound X in lab experiments is its potent biological activity. This allows for the investigation of its potential therapeutic applications in various disease models. However, one of the limitations of using compound X is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the investigation of compound X. One potential area of research is the development of more potent and selective analogs of compound X for use in the treatment of neurological disorders. Additionally, the investigation of the mechanism of action of compound X and its potential interactions with other neurotransmitter systems may provide insight into its therapeutic potential. Finally, the investigation of the potential toxicity of compound X and its analogs is an important area of research that must be addressed before these compounds can be used in clinical trials.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activity. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-13-4-2-1-3-11(13)10-22(18,19)17-12-5-6-14-15(9-12)21-8-7-20-14/h1-6,9,17H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEKZFSUGWQFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 2
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1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 3
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1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 4
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1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 5
1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide
Reactant of Route 6
1-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

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